Diisopropyl undecanedioate

Description

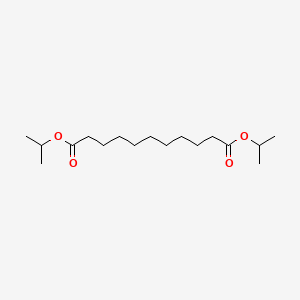

Diisopropyl undecanedioate, also known as diisopropyl sebacate (CASRN 7491-02-3), is the diester of sebacic acid (undecanedioic acid) and isopropyl alcohol. Structurally, it consists of two isopropyl groups attached to the carboxylate termini of the 10-carbon aliphatic diacid. This compound is widely utilized in industrial applications, including as a plasticizer, lubricant, and solvent, due to its low volatility, high stability, and compatibility with polymers. Its branched isopropyl substituents confer distinct physicochemical properties compared to linear alkyl esters, influencing solubility, viscosity, and thermal behavior.

Properties

CAS No. |

89705-67-9 |

|---|---|

Molecular Formula |

C17H32O4 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

dipropan-2-yl undecanedioate |

InChI |

InChI=1S/C17H32O4/c1-14(2)20-16(18)12-10-8-6-5-7-9-11-13-17(19)21-15(3)4/h14-15H,5-13H2,1-4H3 |

InChI Key |

GCRTUVFYDATJEY-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)CCCCCCCCCC(=O)OC(C)C |

Canonical SMILES |

CC(C)OC(=O)CCCCCCCCCC(=O)OC(C)C |

Other CAS No. |

89705-67-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally or functionally analogous to diisopropyl undecanedioate, enabling comparative analysis of properties and applications:

Dibutyl Sebacate (DBS)

- Structure : Butyl groups esterified to sebacic acid.

- Molecular Weight : Higher than this compound due to longer alkyl chains (butyl vs. isopropyl).

- Volatility : Lower volatility compared to this compound, as longer alkyl chains reduce vapor pressure.

- Applications : Used as a plasticizer in PVC and nitrocellulose. Regulatory assessments by the U.S. EPA highlight its use as an analog for filling toxicity data gaps for diisopropyl sebacate.

- Toxicity : Similar metabolic pathways are hypothesized due to shared sebacic acid backbone, but isopropyl groups may alter pharmacokinetics.

Diisopropyl Adipate

- Structure : Ester of adipic acid (6-carbon diacid) and isopropyl alcohol.

- Molecular Weight : Lower (C₁₂H₂₂O₄, MW 230.3) than this compound (C₁₆H₃₀O₄, MW 286.4).

- Solubility : Higher polarity due to shorter diacid chain, increasing miscibility with polar solvents.

- Applications : Common in cosmetics as an emollient, contrasting with this compound’s industrial focus.

Diisopropyl Oxalate

- Structure : Oxalic acid (2-carbon diacid) esterified with isopropyl groups.

- Boiling Point : 52°C (at 60 Torr), significantly lower than this compound due to shorter carbon chain and higher volatility.

- Reactivity : Higher susceptibility to hydrolysis due to the electron-withdrawing nature of oxalate’s carbonyl groups.

Diisopropyl Ether

Physicochemical and Toxicological Data Comparison

Table 1: Key Properties of this compound and Analogs

Key Findings from Research

Structural Influence on Properties :

Toxicity and Regulatory Status :

- Solvent Compatibility: Diisopropyl esters exhibit compatibility with non-polar solvents like toluene, attributed to their low dielectric constants (comparable to diisopropyl ether, ε = 3.9).

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying diisopropyl undecanedioate to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves esterification of undecanedioic acid with isopropyl alcohol, using acid catalysts like sulfuric acid or immobilized lipases for greener approaches. Purification can be achieved via fractional distillation under reduced pressure (10–15 mmHg) to avoid thermal degradation. Purity validation should employ gas chromatography (GC) with flame ionization detection or HPLC coupled with mass spectrometry (HPLC-MS) to confirm esterification efficiency and exclude side products like monoesters .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices, such as biological or environmental samples?

- Methodological Answer : Solid-phase extraction (SPE) followed by GC-MS or LC-MS/MS is recommended for trace analysis. For non-polar matrices, supercritical fluid chromatography (SFC) with CO₂-modified mobile phases enhances separation efficiency. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to distinguish between isopropyl ester regioisomers .

Advanced Research Questions

Q. How can molecular dynamics simulations and force fields (e.g., GAFF, OPLS-AA) be optimized to predict thermophysical properties of this compound?

- Methodological Answer : Simulations should incorporate polarizable force fields like CHARMM36 or OPLS-AA/CM1A to account for ester group dipole interactions. Validation against experimental density and viscosity data (e.g., from oscillating U-tube viscometers) is essential. Adjust Lennard-Jones parameters for alkyl chain interactions to reduce deviations in pressure-dependent density calculations (e.g., ±2% error at 303.15 K) .

Q. What strategies resolve discrepancies between experimental and computational data for this compound’s toxicity or environmental persistence?

- Methodological Answer : Use analog data (e.g., diisopropyl sebacate or dibutyl adipate) to fill gaps in ecotoxicity or biodegradation studies. Apply quantitative structure-activity relationship (QSAR) models with fragment-based descriptors for esters to extrapolate acute toxicity (e.g., LC50 for aquatic organisms). Cross-validate with in vitro assays like mitochondrial membrane potential disruption in human cell lines .

Q. How can bioaccumulation potential be assessed for this compound given limited experimental data?

- Methodological Answer : Estimate logP (octanol-water partition coefficient) using atomistic simulations or chromatographic retention indices. Compare with structurally similar esters (e.g., diisopropyl adipate, logP ≈ 4.2) to infer bioaccumulation factors (BCF). Experimental BCF studies in fish models (e.g., Danio rerio) should follow OECD TG 305 guidelines, with lipid-normalized concentrations .

Q. What experimental designs are optimal for studying this compound’s interactions with polymers or surfactants?

- Methodological Answer : Use surface tension measurements (Wilhelmy plate method) to assess surfactant compatibility. For polymer compatibility, employ differential scanning calorimetry (DSC) to detect glass transition temperature (Tg) shifts. Molecular docking simulations can predict ester-polymer binding affinities, validated via FTIR spectroscopy for hydrogen bonding analysis .

Q. How should researchers design stability studies to evaluate this compound’s degradation under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability testing using Arrhenius kinetics (25–60°C, pH 3–9). Monitor hydrolysis via UV-Vis spectroscopy (ester bond cleavage at 210–230 nm). For oxidative degradation, use peroxide value (PV) titration or headspace GC-MS to detect volatile byproducts like isopropyl alcohol or undecanedioic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.